molecular formula C22H18N4O B4618257 8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4618257
M. Wt: 354.4 g/mol
InChI Key: YPLMFYDJUGMZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

    Introduction of Pyridine Rings: The pyridine rings are introduced through nucleophilic substitution reactions using pyridine derivatives.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the quinolone core and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield reduced quinoline derivatives.

Scientific Research Applications

8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific structural features, including the presence of both quinoline and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methyl-2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-6-4-9-18-19(22(27)25-14-17-8-2-3-11-24-17)12-20(26-21(15)18)16-7-5-10-23-13-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLMFYDJUGMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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